Bacteriopheophytin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

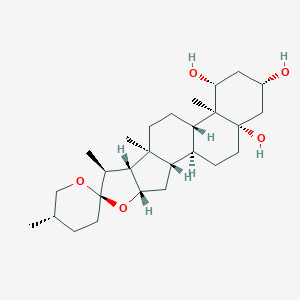

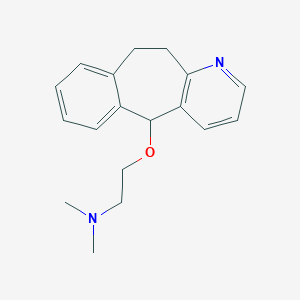

バクテリオクロロフィル A は、さまざまな光合成細菌に見られる光合成色素です。光エネルギーを光合成のために捕捉する上で重要な役割を果たし、特に光強度が低い環境で重要な役割を果たします。 植物、藻類、シアノバクテリアに見られるクロロフィルとは異なり、バクテリオクロロフィルは酸素非発生光合成に関与しており、酸素を副産物として生成しません .

準備方法

合成経路と反応条件: バクテリオクロロフィル A は、ジビニルクロロフィリド A から合成することができます反応条件は通常、目的の化学変換を確実に実施するために、制御された温度と触媒の存在を必要とします .

工業生産方法: バクテリオクロロフィル A の工業生産には、色素の合成を促進する特定の条件下で光合成細菌を培養することが含まれます。 細菌はその後収穫され、色素はクロマトグラフィーなどの技術を使用して抽出および精製されます .

化学反応の分析

反応の種類: バクテリオクロロフィル A は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、さまざまな用途に合わせて色素の構造と特性を改変するために不可欠です .

一般的な試薬と条件:

酸化: 一般的な酸化剤には、酸素と過酸化水素が含まれます。これらの反応は通常、色素の分解を防ぐために穏やかな条件下で行われます。

還元: 水素化ホウ素ナトリウムなどの還元剤は、色素の構造の二重結合を還元するために使用されます。

主要な生成物: これらの反応から生成される主な生成物には、吸収特性が変化し、安定性が向上したバクテリオクロロフィル誘導体が含まれます .

科学的研究の応用

バクテリオクロロフィル A は、科学研究において幅広い用途があります。

化学: 光線力学療法における光増感剤として、および光捕集プロセスを研究するためのモデル化合物として使用されます。

医学: バクテリオクロロフィル A は、光線力学療法による癌治療の潜在力について研究されています。これは、癌細胞を殺すために活性酸素種を生成するのに役立ちます.

作用機序

バクテリオクロロフィル A は、光エネルギーを吸収して光合成装置の反応中心に伝達することによって作用を発揮します。このプロセスには電子の励起が含まれ、その後、一連の分子中間体を介して移動し、最終的にエネルギー豊富な化合物の合成につながります。 分子標的には、電子伝達鎖に関与するさまざまなタンパク質と補因子があります .

類似化合物:

バクテリオクロロフィル B: 紫色細菌に見られ、構造は似ていますが吸収特性が異なります。

バクテリオクロロフィル C、D、E、F、G: これらの色素は、緑色の硫黄細菌とヘリオバクテリアに見られます。それぞれが独自の吸収極大と構造的変異を持っています.

独自性: バクテリオクロロフィル A は、近赤外領域の光を捕捉できるという特定の吸収特性を持つため、独特です。 これは、特に低照度環境で、医学的画像処理や治療など、深い組織の浸透を必要とする用途に役立ちます .

類似化合物との比較

Bacteriochlorophyll B: Found in purple bacteria, it has a similar structure but different absorption properties.

Bacteriochlorophyll C, D, E, F, G: These pigments are found in green sulfur bacteria and heliobacteria, each with unique absorption maxima and structural variations.

Uniqueness: Bacteriochlorophyll A is unique due to its specific absorption properties, which allow it to capture light in the near-infrared region. This makes it particularly useful in low-light environments and for applications requiring deep tissue penetration, such as medical imaging and therapy .

特性

CAS番号 |

17453-58-6 |

|---|---|

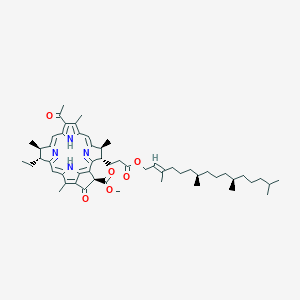

分子式 |

C55H76N4O6 |

分子量 |

889.2 g/mol |

IUPAC名 |

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |

InChIキー |

KWOZSBGNAHVCKG-WFDCHTCOSA-N |

SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

異性体SMILES |

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |

正規SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

同義語 |

acteriopheophytin bacteriopheophytin a |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。